![molecular formula C20H9ClN4O12 B3824842 2-chloro-1,4-phenylene bis(3,5-dinitrobenzoate)](/img/structure/B3824842.png)
2-chloro-1,4-phenylene bis(3,5-dinitrobenzoate)
Overview
Description
2-chloro-1,4-phenylene bis(3,5-dinitrobenzoate) is a chemical compound that has been widely used in scientific research. It is commonly referred to as CDPDNB and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of CDPDNB involves the formation of a covalent bond between the nitrogen atom of the cysteine residue and the nitro group of the compound. This covalent bond stabilizes the protein structure and can affect its function.
Biochemical and Physiological Effects:
CDPDNB has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes, alter protein-protein interactions, and induce changes in protein conformation. These effects can have implications for various biological processes, including signal transduction, gene expression, and disease states.
Advantages and Limitations for Lab Experiments
One advantage of CDPDNB is its high reactivity towards cysteine residues, which allows for efficient labeling of proteins. However, its reactivity can also be a limitation, as it can lead to non-specific labeling and potential interference with protein function. Additionally, CDPDNB is not suitable for use in vivo and must be used with caution in vitro.
Future Directions
There are several potential future directions for research involving CDPDNB. One area of interest is the development of new labeling reagents that can target other amino acid residues in proteins. Another potential direction is the application of CDPDNB in the study of protein-protein interactions in complex biological systems. Finally, the use of CDPDNB in the development of new therapeutics targeting specific proteins is an area of ongoing research.
Scientific Research Applications
CDPDNB has been used extensively in scientific research as a tool for studying protein structure and function. It is often used as a labeling reagent for cysteine residues in proteins, which allows for the identification and characterization of protein-protein interactions.
properties
IUPAC Name |
[3-chloro-4-(3,5-dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9ClN4O12/c21-17-9-16(36-19(26)10-3-12(22(28)29)7-13(4-10)23(30)31)1-2-18(17)37-20(27)11-5-14(24(32)33)8-15(6-11)25(34)35/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCONYYXJKVEIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9ClN4O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzene-1,4-diyl bis(3,5-dinitrobenzoate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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